

# An In-depth Technical Guide to the DADLE Peptide: Sequence, Structure, and Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dadle

Cat. No.: B013295

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

[D-Ala<sup>2</sup>, D-Leu<sup>5</sup>]-enkephalin (**DADLE**) is a synthetic pentapeptide and a potent agonist for the delta (δ)-opioid receptor, also exhibiting some activity at the mu (μ)-opioid receptor.[1] Its sequence is Tyr-D-Ala-Gly-Phe-D-Leu.[1] This structural modification of the endogenous enkephalin sequence provides increased resistance to enzymatic degradation. **DADLE** has been instrumental in the characterization of opioid receptor subtypes and has shown promise in preclinical studies for its analgesic, neuroprotective, and cardioprotective properties. This guide provides a comprehensive overview of **DADLE**'s biochemical and pharmacological characteristics, detailed experimental protocols, and insights into its mechanism of action.

## Physicochemical Properties and Sequence

Property	Value	Reference
Full Name	[D-Ala <sup>2</sup> , D-Leu <sup>5</sup> ]-Enkephalin	[1]
Amino Acid Sequence	Tyr-D-Ala-Gly-Phe-D-Leu	[1]
Molecular Formula	C <sub>29</sub> H <sub>39</sub> N <sub>5</sub> O <sub>7</sub>	
Molecular Weight	569.66 g/mol	[2]
CAS Number	63631-40-3	[2]
Solubility	Soluble in water to 1 mg/ml.	[2]
Purity	Typically >95%	[2]

## Opioid Receptor Binding Affinity and Selectivity

**DADLE** exhibits a high affinity for the  $\delta$ -opioid receptor and a moderate affinity for the  $\mu$ -opioid receptor, with significantly lower affinity for the  $\kappa$ -opioid receptor. The binding affinities, expressed as the inhibition constant ( $K_i$ ) and the half-maximal inhibitory concentration ( $IC_{50}$ ), are summarized below. These values are compiled from various radioligand binding assays.

Receptor Subtype	Radioligand	Tissue/Cell Line	$K_i$ (nM)	$IC_{50}$ (nM)	Reference
$\delta$ -Opioid Receptor	[ <sup>3</sup> H]DPDPE	Monkey Brain Membranes	-	1.4	[3]
$\delta$ -Opioid Receptor	[ <sup>3</sup> H]Naltrindole	CHO cells	1.12	-	
$\mu$ -Opioid Receptor	[ <sup>3</sup> H]DAMGO	Monkey Brain Membranes	-	490	[3]
$\mu$ -Opioid Receptor	[ <sup>3</sup> H]DAMGO	Rat Brain	4.8	-	
$\kappa$ -Opioid Receptor	[ <sup>3</sup> H]U69593	Monkey Brain Membranes	-	>10,000	[3]

## Structural Aspects

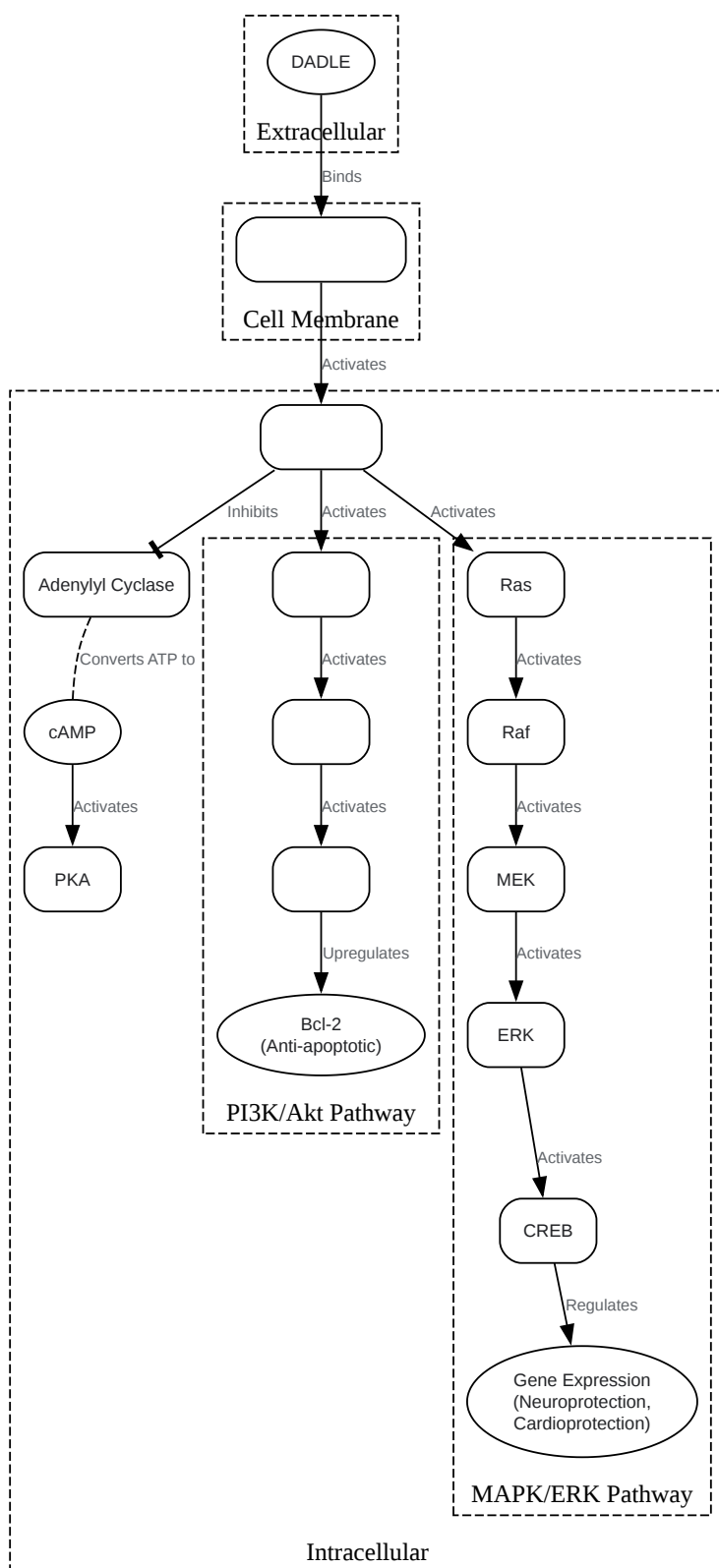
The three-dimensional structure of **DADLE** in solution has been a subject of interest to understand its receptor selectivity and activity. While a specific PDB entry for the isolated **DADLE** peptide is not available, conformational studies using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have provided insights into its preferred conformations. These studies suggest that **DADLE** can adopt a folded conformation, which is believed to be important for its interaction with the opioid receptors.

The crystal structure of the human  $\delta$ -opioid receptor in complex with a bifunctional peptide (PDB ID: 4RWD) provides a valuable model for understanding the binding pocket and the key interactions that govern ligand recognition. Although this structure does not contain **DADLE** itself, it reveals the general architecture of the binding site and the residues involved in ligand binding, offering a framework for computational docking studies with **DADLE**.

## Signaling Pathways

Upon binding to the  $\delta$ -opioid receptor, a G-protein coupled receptor (GPCR), **DADLE** initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, **DADLE** has been shown to activate several other important signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

## DADLE-Induced Signaling Cascade



[Click to download full resolution via product page](#)

Caption: **DADLE** signaling pathways.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **DADLE**.

### Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity ( $K_i$ ) of **DADLE** for different opioid receptor subtypes.

Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human  $\delta$ -,  $\mu$ -, or  $\kappa$ -opioid receptor).
- Radioligands: [ $^3\text{H}$ ]DPDPE (for  $\delta$ ), [ $^3\text{H}$ ]DAMGO (for  $\mu$ ), [ $^3\text{H}$ ]U69593 (for  $\kappa$ ).
- **DADLE** stock solution.
- Binding buffer: 50 mM Tris-HCl, pH 7.4.
- Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
- Scintillation cocktail.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **DADLE** in binding buffer.
- In a 96-well plate, add in the following order:
  - 50  $\mu\text{L}$  of binding buffer (for total binding) or a saturating concentration of a non-labeled opioid antagonist (e.g., naloxone) for non-specific binding.

- 50 µL of the appropriate radioligand at a concentration near its  $K_d$ .
- 50 µL of the **DADLE** dilution or vehicle.
- 50 µL of the cell membrane preparation.
- Incubate the plate at 25°C for 60 minutes with gentle agitation.
- Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and vortex.
- Measure the radioactivity in a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC<sub>50</sub> value of **DADLE** from the competition binding curve using non-linear regression analysis.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Functional Assay: Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of **DADLE** to inhibit adenylyl cyclase activity, a hallmark of  $G_i/o$ -coupled receptor activation.

Materials:

- Cells expressing the  $\delta$ -opioid receptor (e.g., CHO-hDOR).
- **DADLE** stock solution.
- Forskolin stock solution.
- IBMX (3-isobutyl-1-methylxanthine) stock solution (a phosphodiesterase inhibitor).

- Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
- Lysis buffer.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

#### Procedure:

- Seed cells in a 96-well plate and grow to confluence.
- On the day of the assay, aspirate the growth medium and wash the cells once with stimulation buffer.
- Pre-incubate the cells with various concentrations of **DADLE** or vehicle in stimulation buffer containing IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.
- Stimulate the cells by adding forskolin (to a final concentration that elicits a submaximal cAMP response, typically 1-10  $\mu$ M) and incubate for a further 15-30 minutes at 37°C.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP concentration using the chosen cAMP detection method.
- Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of **DADLE**.
- Determine the EC50 value from the curve using non-linear regression analysis.

## Western Blotting for ERK1/2 Phosphorylation

This protocol is used to assess the activation of the MAPK/ERK pathway by **DADLE**.

#### Materials:

- Cells expressing the  $\delta$ -opioid receptor.
- **DADLE** stock solution.
- Serum-free cell culture medium.

- Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein assay kit (e.g., BCA assay).
- SDS-PAGE gels and running buffer.
- Transfer buffer and PVDF membrane.
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

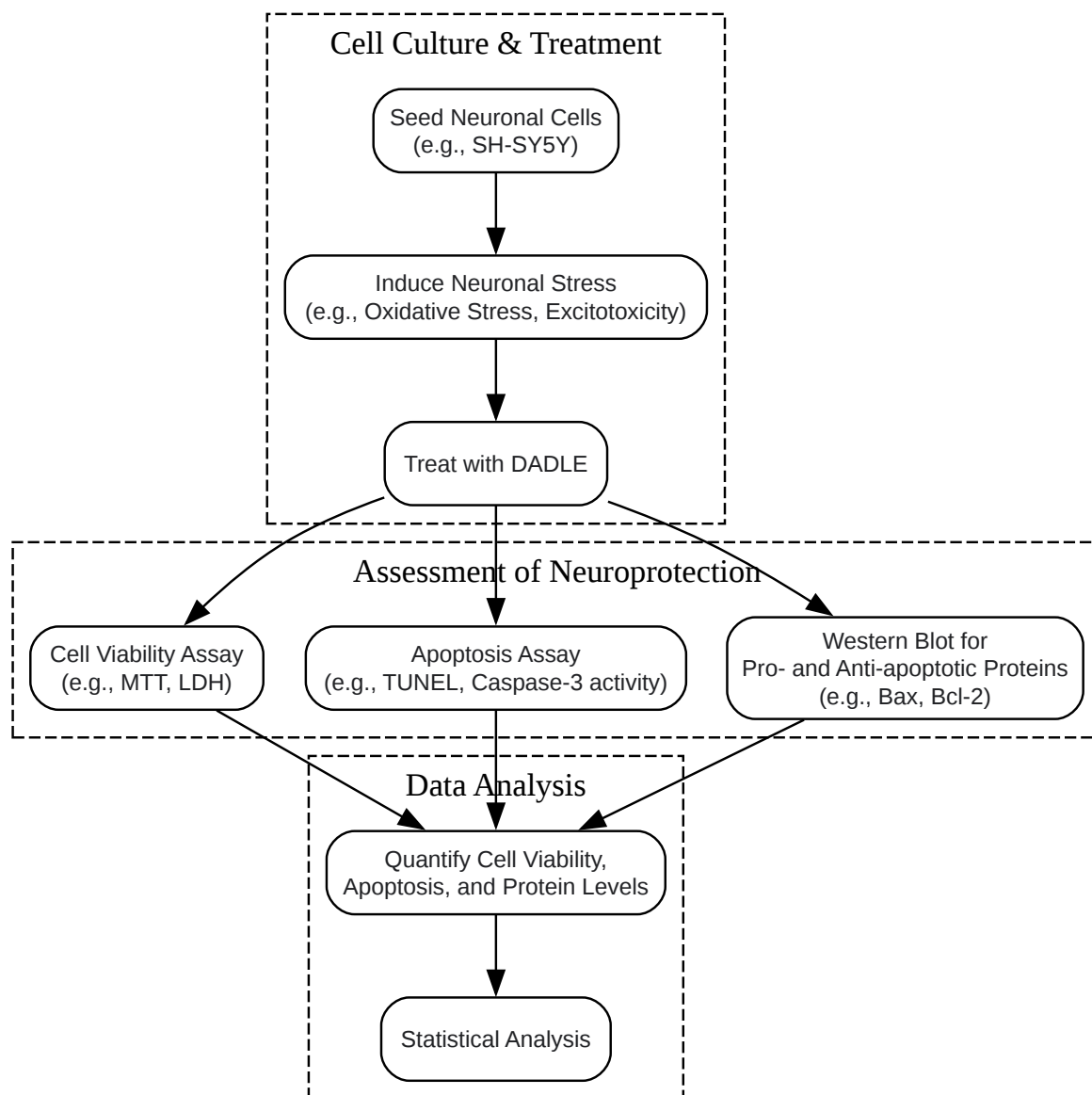
Procedure:

- Seed cells and grow to 80-90% confluence.
- Serum-starve the cells for 4-6 hours prior to treatment.
- Treat the cells with various concentrations of **DADLE** for different time points (e.g., 5, 15, 30 minutes).
- Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.



- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the bands using an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
- Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

## Experimental Workflow for Assessing DADLE-Induced Neuroprotection



[Click to download full resolution via product page](#)

Caption: Workflow for neuroprotection studies.

## Conclusion

**DADLE** remains a cornerstone in opioid research, providing a valuable tool for investigating the physiological and pathological roles of the  $\delta$ -opioid receptor. Its multifaceted signaling profile, encompassing the classical adenylyl cyclase inhibition pathway as well as the MAPK/ERK and

PI3K/Akt pathways, underscores its potential for therapeutic development in areas beyond analgesia, including neuroprotection and cardioprotection. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate pharmacology of **DADLE** and to identify novel therapeutic applications for  $\delta$ -opioid receptor agonists.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Characterization of D-Ala<sup>2</sup>,Leu<sup>5</sup>,Cys<sup>6</sup>-enkephalin: a novel synthetic opioid peptide with slowed dissociation from delta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPyS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the DADLE Peptide: Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013295#dadle-peptide-sequence-and-structure]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)